molecular formula C6H11NO3 B1264665 (2E)-2-(hydroxyimino)isocaproic acid

(2E)-2-(hydroxyimino)isocaproic acid

Cat. No. B1264665
M. Wt: 145.16 g/mol
InChI Key: BXFMNNVJFIGVDJ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(hydroxyimino)isohexanoic acid is a monocarboxylic acid that is 4-methylpentanoic acid in which both methylene hydrogens at positions 2 have been replaced by a hydroxyimino (the E-geoisomer). It is a ketoxime and a monocarboxylic acid. It derives from an isocaproic acid.

Scientific Research Applications

  • Biochemical Analysis : Isocaproic acid has been identified as a product of cholesterol metabolism in bovine corpus luteum. A method using gas chromatography for its detection and quantification has been developed, aiding the study of steroid hormone biosynthesis (Lantos et al., 1964).

  • Chelating Properties : Research on 2-(Hydroxyimino)propanohydroxamic acid, a derivative of alanine, shows that it is a more powerful chelating agent for Cu2+ and Ni2+ ions than alanine and its other analogues (Dobosz et al., 1998).

  • Antifungal Activity : 2-Hydroxyisocaproic acid (HICA) has demonstrated broad antifungal activity against Candida and Aspergillus species, suggesting its potential use in topical therapy for multispecies superficial infections (Sakko et al., 2014).

  • Infrared Spectroscopy : The infrared spectra of 2-(hydroxyimino)propanohydroxamic acid have been recorded, aiding the understanding of its structural properties (Kaczor et al., 2003).

  • Metabolism in Diseases : The compound has been studied in relation to branched-chain amino acids metabolism, providing insights into certain metabolic diseases (Jakobs et al., 1984).

  • Synthetic Chemistry : It has been used in synthetic chemistry, for example, in the synthesis of novel indole derivatives (Garbe et al., 2000).

  • Pharmacological Research : The compound has been involved in pharmacological research, like designing inhibitors against enzymes, demonstrating its potential in drug development (Ganapathy et al., 2014).

properties

Product Name

(2E)-2-(hydroxyimino)isocaproic acid

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2E)-2-hydroxyimino-4-methylpentanoic acid

InChI

InChI=1S/C6H11NO3/c1-4(2)3-5(7-10)6(8)9/h4,10H,3H2,1-2H3,(H,8,9)/b7-5+

InChI Key

BXFMNNVJFIGVDJ-FNORWQNLSA-N

Isomeric SMILES

CC(C)C/C(=N\O)/C(=O)O

SMILES

CC(C)CC(=NO)C(=O)O

Canonical SMILES

CC(C)CC(=NO)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(hydroxyimino)isocaproic acid
Reactant of Route 2
Reactant of Route 2
(2E)-2-(hydroxyimino)isocaproic acid
Reactant of Route 3
Reactant of Route 3
(2E)-2-(hydroxyimino)isocaproic acid
Reactant of Route 4
Reactant of Route 4
(2E)-2-(hydroxyimino)isocaproic acid
Reactant of Route 5
Reactant of Route 5
(2E)-2-(hydroxyimino)isocaproic acid
Reactant of Route 6
Reactant of Route 6
(2E)-2-(hydroxyimino)isocaproic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.